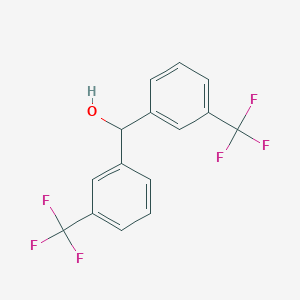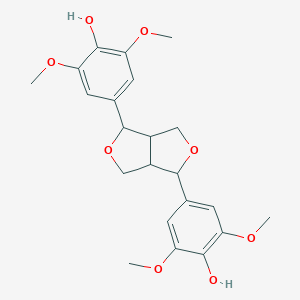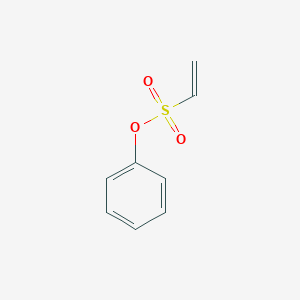![molecular formula C6F6N2 B072081 Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- CAS No. 1113-69-5](/img/structure/B72081.png)
Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-
Overview
Description
Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-, commonly known as TFE-PDN, is a highly fluorinated organic compound used in various scientific research applications. It is a colorless liquid with a molecular formula of C5H2F6N2 and a molar mass of 196.08 g/mol. TFE-PDN is a versatile compound that can be used in the synthesis of various organic compounds, and its unique properties make it an important tool in the field of organic chemistry.
Mechanism of Action
The mechanism of action of TFE-PDN involves the introduction of fluorine atoms into organic compounds. Fluorine is highly electronegative, which can significantly alter the chemical and physical properties of organic compounds. The presence of fluorine atoms can increase the stability of organic compounds and alter their reactivity, making them useful in various applications.
Biochemical and Physiological Effects:
TFE-PDN has been shown to have various biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes. It has also been shown to have antimicrobial properties, making it useful in the development of new antibiotics. However, further research is needed to fully understand the biochemical and physiological effects of TFE-PDN.
Advantages and Limitations for Lab Experiments
The advantages of using TFE-PDN in lab experiments include its ability to introduce fluorine atoms into organic compounds, its high stability, and its versatility in various applications. However, the limitations of using TFE-PDN include its high cost and the potential for toxicity, which requires careful handling and disposal.
Future Directions
There are various future directions for the use of TFE-PDN in scientific research, including the development of new methods for its synthesis, the investigation of its potential as an antimicrobial agent, and the study of its effects on enzyme activity. Additionally, further research is needed to fully understand the biochemical and physiological effects of TFE-PDN and its potential applications in the development of new organic compounds.
In conclusion, TFE-PDN is a highly fluorinated organic compound that has various applications in scientific research. Its unique properties make it an important tool in the field of organic chemistry, allowing researchers to introduce fluorine atoms into organic compounds and alter their properties. Further research is needed to fully understand the potential applications of TFE-PDN and its effects on biochemical and physiological processes.
Synthesis Methods
TFE-PDN can be synthesized through a variety of methods, including the reaction of 2,2,2-trifluoroethylamine with malononitrile in the presence of a catalyst. Another method involves the reaction of trifluoroacetaldehyde with malononitrile in the presence of a base. Both methods result in the formation of TFE-PDN, which can be purified through distillation.
Scientific Research Applications
TFE-PDN has various applications in scientific research, including the synthesis of fluorinated organic compounds, the study of reaction mechanisms, and the investigation of biochemical and physiological effects. TFE-PDN is an important tool in the field of organic chemistry, allowing researchers to introduce fluorine atoms into organic compounds, which can significantly alter their properties.
properties
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F6N2/c7-5(8,9)4(6(10,11)12)3(1-13)2-14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXBZIOMDHRUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C(C(F)(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073249 | |
| Record name | [2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- | |
CAS RN |
1113-69-5 | |
| Record name | 2-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedinitrile, (2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide](/img/structure/B72009.png)



![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)



